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molecular formula C5H8O4 B1330383 Methylene diacetate CAS No. 628-51-3

Methylene diacetate

Cat. No. B1330383
M. Wt: 132.11 g/mol
InChI Key: BPGDAMSIGCZZLK-UHFFFAOYSA-N
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Patent
US04523023

Procedure details

5 g of concentrated sulphuric acid are added dropwise to a suspension of 300 g of paraformaldehyde in 1,020 g of acetic anhydride in the course of 5 minutes, during which the temperature rises from room temperature to about 100° C. When the addition had ended, the mixture is heated to 150° C. and is stirred at this temperature for 3 hours. It is then cooled to room temperature, 25 g of sodium acetate are added and the volatile constituents are distilled off in vacuo. About 1,300 g of distillate are thereby obtained, and are then fractionated, with addition of 10 g of sodium acetate, over a 50 cm packed column. 1,150 g (87.1% of theory) of methylene diacetate of boiling point 96° to 99° C. under 90 mbar are thereby obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
87.1%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C=O.[C:8]([O-:11])(=[O:10])[CH3:9].[Na+].[C:13]([O:16][C:17](=O)C)(=[O:15])[CH3:14]>>[C:8]([O:11][CH2:17][O:16][C:13](=[O:15])[CH3:14])(=[O:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
is stirred at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises from room temperature to about 100° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the volatile constituents are distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
About 1,300 g of distillate are thereby obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 87.1%
YIELD: CALCULATEDPERCENTYIELD 2856.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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